

An In-depth Technical Guide to 4-Phenylbutanamide: Chemical Properties and Structure

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Compound of Interest

Compound Name: **4-Phenylbutanamide**

Cat. No.: **B072729**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **4-Phenylbutanamide**. While the biological activity of the core compound is not extensively documented, this guide also explores the therapeutic relevance of its derivatives, offering insights for drug discovery and development.

Chemical Properties and Structure

4-Phenylbutanamide is a chemical compound with a molecular structure that combines a hydrophobic phenyl group with a polar primary amide functionality, connected by a flexible four-carbon chain. This amphipathic nature makes it an interesting scaffold for chemical synthesis.

Structure:

- IUPAC Name: **4-phenylbutanamide**
- Molecular Formula: $C_{10}H_{13}NO$ [1]
- SMILES: C1=CC=C(C=C1)CCCC(=O)N
- InChI Key: LEPWUMPXISBPIB-UHFFFAOYSA-N [1]

The structure consists of a benzene ring linked to a butanamide chain at the fourth carbon position.

Physicochemical Properties:

Quantitative experimental data for several physical properties of **4-Phenylbutanamide**, such as its melting point, boiling point, and density, are not consistently reported in publicly available literature. The compound is generally described as a crystalline solid at room temperature. It exhibits limited solubility in water but is moderately soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[\[2\]](#)

Property	Value	Reference
Molecular Weight	163.22 g/mol	[1]
Exact Mass	163.099714038 Da	[1]
Topological Polar Surface Area	43.1 Å ²	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	4	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	

Experimental Protocols: Synthesis of 4-Phenylbutanamide

4-Phenylbutanamide can be synthesized through the amidation of its corresponding carboxylic acid, 4-phenylbutanoic acid. A common and effective method involves a two-step process: the conversion of the carboxylic acid to an acyl chloride, followed by reaction with ammonia.

Protocol: Synthesis from 4-Phenylbutanoic Acid

This protocol details a standard laboratory procedure for the synthesis of **4-Phenylbutanamide**.

Materials:

- 4-Phenylbutanoic acid
- Thionyl chloride (SOCl_2)
- Anhydrous dichloromethane (DCM)
- Aqueous ammonia (NH_4OH)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- DCM for extraction
- Hexanes
- Ethyl acetate

Procedure:

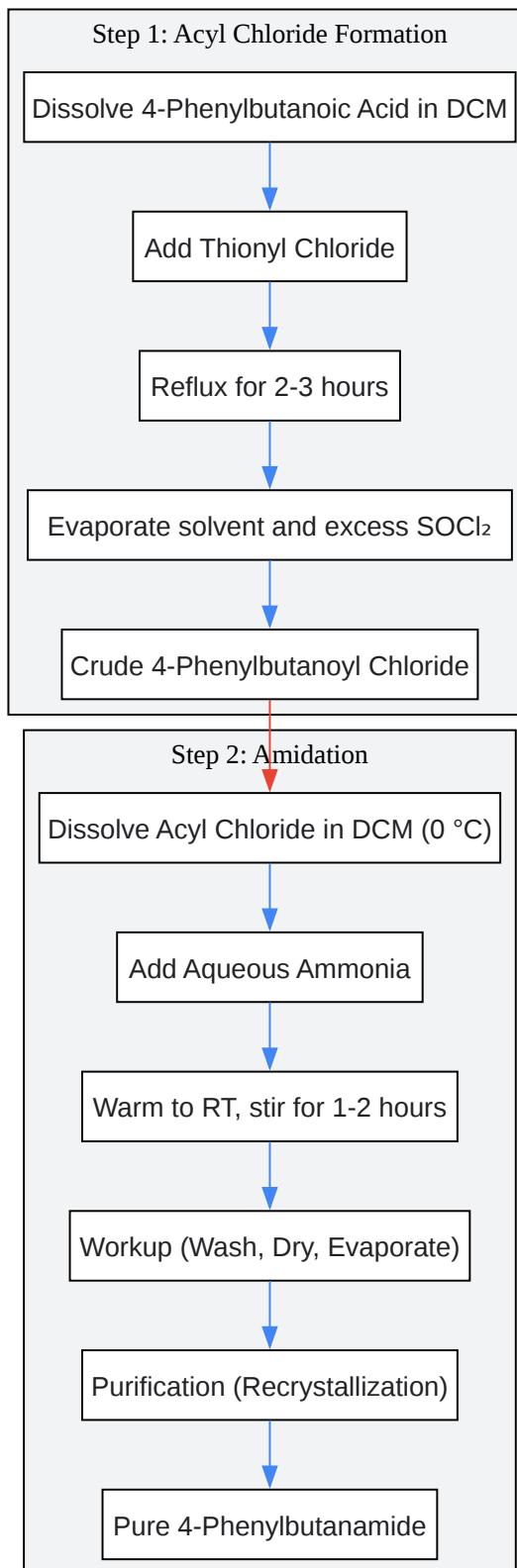
Step 1: Formation of 4-Phenylbutanoyl Chloride

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-phenylbutanoic acid (1 equivalent) in anhydrous dichloromethane.
- Slowly add thionyl chloride (1.2 equivalents) to the solution at room temperature.
- Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas (HCl and SO_2) ceases. The reaction progress can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid.

- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 4-phenylbutanoyl chloride is typically used in the next step without further purification.

Step 2: Amidation to form **4-Phenylbutanamide**

- Dissolve the crude 4-phenylbutanoyl chloride in anhydrous dichloromethane in a new flask and cool the solution to 0 °C in an ice bath.
- Slowly add an excess of concentrated aqueous ammonia (e.g., 3 equivalents) to the cooled solution with vigorous stirring. The amide product will precipitate as a white solid.
- Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Quench the reaction by adding water.
- Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **4-phenylbutanamide**.
- The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure amide.



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Workflow for the synthesis of **4-Phenylbutanamide**.

Spectroscopic Data

While experimental spectra for **4-Phenylbutanamide** are not readily available in public databases, the expected spectral characteristics can be predicted based on its chemical structure.

Expected ^1H NMR Chemical Shifts (in CDCl_3):

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
Phenyl H	~7.20-7.35	Multiplet	5H
- $\text{CH}_2\text{-Ph}$	~2.65	Triplet	2H
- $\text{CH}_2\text{-C=O}$	~2.25	Triplet	2H
- $\text{CH}_2\text{-}$ (central)	~1.95	Quintet	2H
- NH_2	~5.5-6.5	Broad Singlet	2H

Expected ^{13}C NMR Chemical Shifts (in CDCl_3):

Carbon	Chemical Shift (δ , ppm)
C=O	~175
Phenyl C (quaternary)	~141
Phenyl CH	~128.5 (para), ~128.4 (ortho), ~126 (meta)
- $\text{CH}_2\text{-Ph}$	~35
- $\text{CH}_2\text{-C=O}$	~36
- $\text{CH}_2\text{-}$ (central)	~27

Expected Characteristic IR Absorption Bands:

Functional Group	Wavenumber (cm ⁻¹)	Appearance
N-H Stretch (Amide)	3350-3180	Strong, broad (two bands for primary amide)
C-H Stretch (Aromatic)	3100-3000	Medium
C-H Stretch (Aliphatic)	3000-2850	Medium
C=O Stretch (Amide I)	~1660	Strong, sharp
N-H Bend (Amide II)	~1640	Medium
C-C Stretch (Aromatic)	1600-1450	Medium to weak

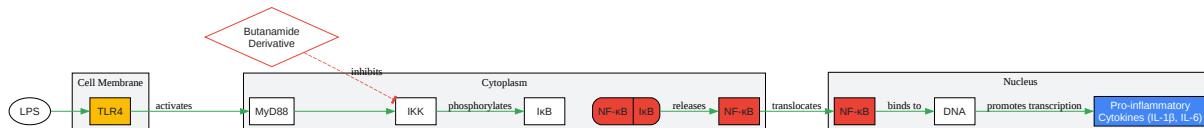
Biological Activity and Signaling Pathways of Derivatives

There is limited information regarding the specific biological activities or signaling pathway interactions of **4-Phenylbutanamide**. However, its derivatives have been investigated for their therapeutic potential, highlighting the value of the **4-phenylbutanamide** scaffold in drug development.

For instance, certain derivatives of 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide have demonstrated anti-inflammatory properties. Their mechanism of action is believed to involve the inhibition of the pro-inflammatory signaling cascade induced by lipopolysaccharide (LPS).

LPS-TLR4 Signaling Pathway:

LPS, a major component of the outer membrane of Gram-negative bacteria, is recognized by Toll-like receptor 4 (TLR4) on the surface of immune cells such as macrophages. This recognition initiates a downstream signaling cascade that results in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the expression of genes encoding pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). The aforementioned butanamide derivatives are thought to interfere with this pathway, thereby reducing the inflammatory response.

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LPS-TLR4 signaling pathway, a target for some **4-Phenylbutanamide** derivatives.

This demonstrates the potential of the **4-phenylbutanamide** core structure as a starting point for the design and synthesis of novel therapeutic agents. Further research into this and other derivatives could uncover new biological activities and mechanisms of action.

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References

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